molecular formula C10H13Cl B1583815 1-tert-Butyl-4-chlorobenzene CAS No. 3972-56-3

1-tert-Butyl-4-chlorobenzene

Cat. No.: B1583815
CAS No.: 3972-56-3
M. Wt: 168.66 g/mol
InChI Key: XRTANKYQJQXSFP-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-chlorobenzene is an organic compound with the molecular formula C10H13Cl. It is a derivative of benzene, where a tert-butyl group and a chlorine atom are substituted at the para positions. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-chlorobenzene can be synthesized through the reaction of chlorobenzene with tert-butyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl group is introduced to the benzene ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of complex acid catalysts like HAlCl4. Chlorobenzene and chloro-2-methylpropane are reacted under controlled conditions to produce the desired compound. This method is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-chlorobenzene primarily undergoes electrophilic aromatic substitution reactions. The presence of the tert-butyl group and chlorine atom influences the reactivity and orientation of these reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro derivatives, while halogenation produces additional halogen-substituted compounds .

Scientific Research Applications

1-tert-Butyl-4-chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-chlorobenzene involves its interaction with electrophiles and nucleophiles in chemical reactions. The tert-butyl group and chlorine atom influence the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions .

Comparison with Similar Compounds

    tert-Butylbenzene: Similar structure but lacks the chlorine atom.

    Chlorobenzene: Similar structure but lacks the tert-butyl group.

    1-tert-Butyl-3-chlorobenzene: Similar structure but with different substitution positions.

Uniqueness: 1-tert-Butyl-4-chlorobenzene is unique due to the combined presence of both the tert-butyl group and chlorine atom at the para positions. This unique substitution pattern influences its reactivity and makes it valuable for specific chemical reactions and applications .

Properties

IUPAC Name

1-tert-butyl-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTANKYQJQXSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063251
Record name 4-tert-Butylchlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3972-56-3
Record name 1-Chloro-4-(1,1-dimethylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3972-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-4-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-4-(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-tert-Butylchlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl-1-chlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 16.9 g of chlorobenzene was added 1.5 g of ferric chloride, and hydrogen chloride gas was blown into the mixture for minutes. Then, 46 g of tert-butyl chloride was added dropwise to the mixture at 30° C. over a period of 1 hour. The mixture was maintained at 30° C. for 2 hours. The reaction mixture was washed with an aqueous solution of sodium carbonate and then with water, and evaporated under reduced pressure to give 25 g of 4-tertbutylchlorobenzene (bp.: 113° C./28 mmHg).
Quantity
46 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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